molecular formula C9H9F3N2O2 B2412331 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one CAS No. 111269-56-8

1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one

Cat. No.: B2412331
CAS No.: 111269-56-8
M. Wt: 234.178
InChI Key: QAKSJPTYUYRKJC-UHFFFAOYSA-N
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Description

1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one is a synthetic organic compound that features a furan ring substituted with a dimethylhydrazinylidene group and a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylhydrazinylidene group: This step involves the reaction of the furan derivative with dimethylhydrazine in the presence of a suitable catalyst.

    Addition of the trifluoroethanone moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trifluoroethanone moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one: can be compared with other furan derivatives and trifluoroethanone-containing compounds.

    Dimethylhydrazinylidene derivatives: These compounds share the hydrazine moiety and may exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, dimethylhydrazinylidene group, and trifluoroethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-14(2)13-5-6-3-4-7(16-6)8(15)9(10,11)12/h3-5H,1-2H3/b13-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKSJPTYUYRKJC-WLRTZDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=CC=C(O1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/N=C/C1=CC=C(O1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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